

Application Notes and Protocols for FGA146 (FTC-146)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA146, also known as FTC-146, is a high-affinity and selective antagonist for the Sigma-1 Receptor (S1R). The Sigma-1 Receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which is implicated in a variety of cellular functions and is a therapeutic target for neurological disorders and pain. **FGA146** is prominently utilized in its radiolabeled form, [18F]FTC-146, as a positron emission tomography (PET) radiotracer for in vivo imaging and quantification of S1R expression. This allows for the non-invasive study of neuroinflammation, nerve injury, and other pathologies associated with altered S1R density.

Data Presentation

Table 1: Binding Affinity and Selectivity of FGA146 (FTC-146)



Target	Binding Affinity (Ki)	Selectivity	Reference
Sigma-1 Receptor (S1R)	2.5 pM	>1000-fold over S2R	[1]
Sigma-2 Receptor (S2R)	364 nM	-	[2]
Vesicular Acetylcholine Transporter (VAChT)	450 nM	180,000-fold less than S1R	[1]

Table 2: Radiosynthesis of [18F]FTC-146 (Representative

Data)

Parameter	Value	Reference
Radiochemical Yield	3.3 ± 0.7 % to 5.75 ± 1.71%	[2][3]
Specific Radioactivity	7.92 ± 4.74 Ci/µmol to 8.3 ± 3.3 Ci/µmol	[2][3]
Radiochemical Purity	>95% to >99%	[2][4]
Chemical Purity	>95% to >99%	[2][4]
Synthesis Method	Aliphatic Nucleophilic Substitution (¹⁸ F/tosylate exchange)	[1][5]

Solution Preparation and Storage FGA146 (non-radioactive) Solution Preparation

For in vitro assays and as a reference standard, **FGA146** is typically dissolved in a suitable organic solvent.

 Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the FGA146 powder in dimethyl sulfoxide (DMSO). Ensure the powder is completely dissolved by vortexing.



Working Solutions: Dilute the stock solution to the desired final concentration for your
experiment using the appropriate aqueous buffer or cell culture medium. Note that high
concentrations of DMSO may be toxic to cells, so ensure the final DMSO concentration in
your assay is low (typically <0.5%).

[18F]FTC-146 (radiolabeled) Solution Preparation for In Vivo Studies

The final formulation of [18F]FTC-146 for injection is critical for ensuring biocompatibility and accurate results.

- Formulation: The purified [18F]FTC-146 is typically formulated in a sterile saline solution (0.9% NaCl) containing no more than 10% ethanol (v/v).[2][3][5] This formulation is suitable for intravenous injection in animal models and human subjects.
- Quality Control: Before injection, the radiochemical and chemical purity should be confirmed to be >95%.[2]

Storage and Stability

- **FGA146** (non-radioactive) Stock Solution: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
- [18F]FTC-146 Formulated Solution: The formulated doses of [18F]FTC-146 are stable for at least 4 hours at ambient temperature.[2] Due to the short half-life of Fluorine-18 (approximately 110 minutes), the solution should be used as soon as possible after synthesis.

Experimental Protocols

Protocol 1: In Vivo PET/MRI Imaging of Sigma-1 Receptors in a Rodent Model

This protocol outlines a typical procedure for using [18F]FTC-146 to image S1Rs in a rat model of neuropathic pain.

· Animal Preparation:



- Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
- Place a catheter in the tail vein for radiotracer injection.
- Monitor the animal's vital signs, such as heart rate and respiration, during the procedure.
- Radiotracer Administration:
 - Administer a bolus injection of [18F]FTC-146 via the tail vein catheter. The exact dose will
 depend on the scanner sensitivity and experimental design but is typically in the range of
 60-90 μCi for mice.[1]
- PET/MRI Scanning:
 - Position the animal in the PET/MRI scanner.
 - Acquire dynamic PET data for a specified duration (e.g., 60 minutes) immediately following radiotracer injection.
 - Simultaneously acquire anatomical MR images for co-registration and localization of the PET signal.
- Blocking Study (for confirming specificity):
 - In a separate cohort of animals, pre-treat with a known S1R ligand (e.g., haloperidol or non-radioactive FGA146) at an appropriate dose (e.g., 1 mg/kg) before the injection of [18F]FTC-146.[4]
 - A significant reduction in the PET signal in S1R-rich regions compared to the baseline scan indicates specific binding of the radiotracer.
- Image Analysis:
 - Reconstruct the PET data and co-register it with the MR images.
 - Draw regions of interest (ROIs) on the anatomical images corresponding to S1R-rich areas (e.g., brain regions, site of nerve injury).



 Generate time-activity curves (TACs) for each ROI to quantify the uptake and kinetics of [18F]FTC-146.

Protocol 2: Ex Vivo Biodistribution Study

This protocol is used to determine the distribution of [18F]FTC-146 in various organs and tissues.

- · Animal Preparation and Injection:
 - Follow steps 1 and 2 from the in vivo imaging protocol.
- Tissue Harvesting:
 - At a predetermined time point after injection (e.g., 25 or 60 minutes), euthanize the animal.
 [1]
 - Rapidly dissect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, and bone).
 - Collect a blood sample via cardiac puncture.
- Measurement of Radioactivity:
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
 - This quantitative data provides a detailed picture of the radiotracer's distribution and accumulation in different tissues.

Visualizations



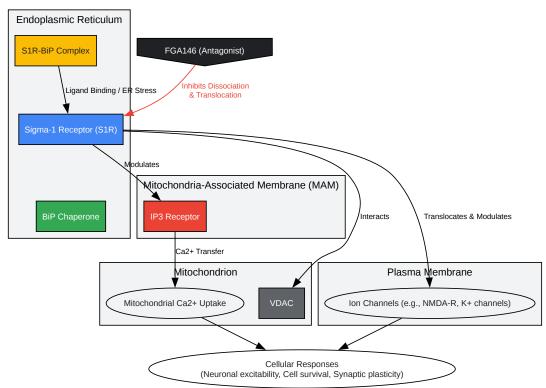


Figure 1: Simplified Sigma-1 Receptor Signaling Pathway

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Caption: Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.



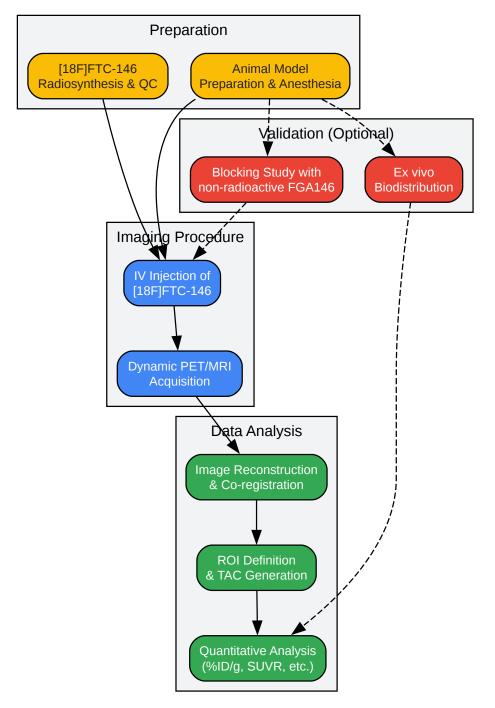


Figure 2: Experimental Workflow for FGA146 PET Imaging

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Caption: Figure 2: Experimental Workflow for **FGA146** PET Imaging.



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